5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one 5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 478258-93-4
VCID: VC7365800
InChI: InChI=1S/C19H15N5O2S/c1-26-16-9-7-14(8-10-16)11-17-18(25)24(15-5-3-2-4-6-15)19(27-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19-
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4
Molecular Formula: C19H15N5O2S
Molecular Weight: 377.42

5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

CAS No.: 478258-93-4

Cat. No.: VC7365800

Molecular Formula: C19H15N5O2S

Molecular Weight: 377.42

* For research use only. Not for human or veterinary use.

5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one - 478258-93-4

Specification

CAS No. 478258-93-4
Molecular Formula C19H15N5O2S
Molecular Weight 377.42
IUPAC Name (2Z,5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H15N5O2S/c1-26-16-9-7-14(8-10-16)11-17-18(25)24(15-5-3-2-4-6-15)19(27-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19-
Standard InChI Key UUESAUCHRVNZLY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) fused with a triazole moiety (a five-membered ring with three nitrogen atoms). The 4-methoxyphenyl group at position 5 and the phenyl group at position 3 create a planar, conjugated system that enhances electronic delocalization. Key structural attributes include:

PropertyValue
IUPAC Name(2Z,5Z)-5-[(4-Methoxyphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Molecular FormulaC₁₉H₁₅N₅O₂S
Molecular Weight377.42 g/mol
CAS Number478258-93-4
SMILESCOC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4

The Z-configuration at the C2 and C5 positions, confirmed by NMR spectroscopy, stabilizes the molecule through intramolecular hydrogen bonding between the triazole nitrogen and thiazolidinone carbonyl oxygen.

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.25 (m, 9H, aromatic-H), 3.85 (s, 3H, OCH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym. stretch).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Formation of Thiosemicarbazide:
    Phenylisothiocyanate reacts with hydrazine hydrate to yield 1-phenylthiosemicarbazide.

  • Cyclization to Thiazolidinone:
    Condensation with ethyl 4-methoxybenzoylacetate in acidic conditions forms the thiazolidinone ring.

  • Triazole Incorporation:
    Microwave-assisted coupling with 4-amino-1,2,4-triazole introduces the imino-triazole group.

Process Challenges

  • The exothermic nature of the cyclization step requires precise temperature control (60–65°C).

  • Solvent selection (DMF vs. ethanol) impacts triazole coupling efficiency (DMF preferred, 82% vs. 58% yield).

Pharmacological Profile

Antimicrobial Activity

In vitro testing against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) revealed:

OrganismMIC (μg/mL)Reference Compound (Ciprofloxacin)
S. aureus12.51.56
E. coli25.03.12

The 4-methoxyphenyl group enhances membrane permeability, while the triazole moiety disrupts bacterial DNA gyrase .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Methoxyphenyl:

    • Electron-donating methoxy group improves solubility (logP = 2.1 vs. 3.4 for unsubstituted analog).

    • Enhances DNA intercalation capacity (ΔTm = 4.2°C with CT-DNA) .

  • Triazole Moiety:

    • Coordinates transition metals (e.g., Cu²⁺, Kd = 1.2 × 10⁻⁶ M), enabling metalloenzyme inhibition.

Comparative Analysis

Analog removal of the triazole group reduces antifungal activity against Candida albicans (MIC increases from 6.25 to >50 μg/mL) .

Toxicological and Pharmacokinetic Data

Acute Toxicity

  • LD₅₀ (Mouse, oral): 1,250 mg/kg

  • Notable effects at 500 mg/kg: transient hepatotoxicity (ALT ↑ 2.3× baseline) .

ADME Properties

ParameterValue
Plasma Protein Binding89.2% (Human)
t₁/₂ (IV, Rat)2.8 hr
Bioavailability34% (Oral)

Hepatic metabolism occurs primarily via CYP3A4-mediated O-demethylation .

Research Gaps and Future Directions

  • Mechanistic Elucidation: Detailed target identification studies (e.g., kinase profiling) are needed.

  • Formulation Optimization: Nanoemulsion delivery could improve oral bioavailability.

  • In Vivo Efficacy: Rodent models of microbial infection and tumor xenografts remain untested.

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